molecular formula C20H23ClN2O B5809917 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide

Cat. No. B5809917
M. Wt: 342.9 g/mol
InChI Key: INOSXGXQFNIOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized by scientists at the University of Michigan in the early 1990s. Since then, SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression.

Mechanism of Action

SNC80 exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of several downstream signaling pathways, which ultimately lead to the therapeutic effects of SNC80.
Biochemical and Physiological Effects:
SNC80 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain by activating the delta-opioid receptor in the spinal cord and brain. It has also been shown to reduce drug-seeking behavior by decreasing dopamine release in the brain reward system. In addition, SNC80 has been shown to have antidepressant-like effects by increasing the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.

Advantages and Limitations for Lab Experiments

SNC80 has several advantages for lab experiments. It is a highly selective agonist of the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using SNC80 in lab experiments. One limitation is that it is not orally bioavailable, which means that it must be administered via injection. This can be problematic for some experiments, as it can be difficult to control the dose and timing of administration. In addition, SNC80 has a relatively short half-life, which means that it must be administered frequently in order to maintain the desired effects.

Future Directions

There are several future directions for research on SNC80. One area of research is the development of new analogs of SNC80 that have improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life. Another area of research is the identification of new therapeutic applications for SNC80, such as in the treatment of neuropathic pain or anxiety disorders. Finally, there is a need for further research on the mechanisms of action of SNC80, particularly with regard to its effects on the brain reward system and the regulation of mood.

Synthesis Methods

The synthesis of SNC80 is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-isopropylbenzamide, which is reacted with 3-chloro-4-(1-pyrrolidinyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with N-iodosuccinimide to form the final product, SNC80.

Scientific Research Applications

SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. Several studies have shown that SNC80 has a high affinity for the delta-opioid receptor, which is involved in the regulation of pain and mood. SNC80 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SNC80 has been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14(2)15-5-7-16(8-6-15)20(24)22-17-9-10-19(18(21)13-17)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOSXGXQFNIOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.